molecular formula C13H29NO B14596563 2-[Decyl(methyl)amino]ethan-1-ol CAS No. 60021-95-6

2-[Decyl(methyl)amino]ethan-1-ol

Cat. No.: B14596563
CAS No.: 60021-95-6
M. Wt: 215.38 g/mol
InChI Key: WQOSHTKUSZJRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Decyl(methyl)amino]ethan-1-ol is a tertiary amine and alkanolamine compound of significant interest in chemical research and development. It belongs to a class of chemicals known for their surface-active properties, making them valuable as surfactants and in the synthesis of more complex ionic liquids . Its structure, featuring a long decyl alkyl chain, suggests potential applications in the development of new detergents, emulsifiers, or drug delivery systems where the modification of surface tension is required . As a tertiary amino alcohol, this compound serves as a versatile building block in organic synthesis. It can be used in the preparation of various derivatives, including quaternary ammonium compounds, and shows relevance in the development of corrosion inhibitors and gas-treating agents, similar to other alkanolamines like Diethylethanolamine (DEAE) and Methyldiethanolamine (MDEA) . Researchers also explore related structures for pH-responsive behaviors and specialized applications in decontamination and material science . This product is intended for laboratory research purposes only. It is not certified or intended for use in humans, animals, or as a therapeutic agent. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

60021-95-6

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

2-[decyl(methyl)amino]ethanol

InChI

InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h15H,3-13H2,1-2H3

InChI Key

WQOSHTKUSZJRKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic ring-opening of ethylene oxide by N-methyl-decylamine represents the most direct route to 2-[Decyl(methyl)amino]ethan-1-ol. This method leverages the inherent reactivity of ethylene oxide’s strained epoxide ring, which undergoes attack by the secondary amine’s lone pair to form a tertiary ethanolamine. Industrially, the reaction proceeds in aqueous or alcoholic media at 50–80°C, with excess N-methyl-decylamine (2–3 equivalents) to suppress polyaddition byproducts.

Critical Parameters

  • Temperature Control : Maintaining temperatures below 100°C prevents ethylene oxide polymerization.
  • Catalysis : Lewis acids like FeCl₃ (0.5–1 mol%) accelerate ring-opening while minimizing side reactions.
  • Workup : Fractional distillation isolates the product (bp. 120–125°C at 5 mmHg) from unreacted amine and oligomers.

Industrial Feasibility

A continuous flow reactor design, as described for N-methylethanolamine production, achieves 89% yield at a throughput of 1.2 kg·L⁻¹·h⁻¹. Key challenges include the commercial availability of N-methyl-decylamine, which typically requires bespoke synthesis via:

  • Reductive amination of decanal with methylamine (NaBH₃CN/MeOH, 65% yield)
  • Alkylation of methylamine with decyl bromide (excess MeNH₂, DMF, 70°C, 58% yield)

Alkylation of N-Methylethanolamine

Decyl Halide Alkylation

N-Methylethanolamine serves as a versatile precursor for alkylation with decyl halides (C₁₀H₂₁X, X = Cl, Br). The reaction proceeds via an Sₙ2 mechanism in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH):

$$
\text{HOCH}2\text{CH}2\text{NHCH}3 + \text{C}{10}\text{H}{21}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}{21}) + \text{HBr}
$$

Optimization Insights

  • Halide Selection : Decyl bromide outperforms chloride due to superior leaving-group ability (72% vs. 48% yield).
  • Base Stoichiometry : A 2:1 base-to-amine ratio minimizes quaternary ammonium salt formation.
  • Temperature : Reactions at 80°C for 12–18 hours balance conversion and decomposition.

Limitations and Mitigations

  • Over-Alkylation : Quaternary salts form at >1.2 equivalents of decyl halide, necessitating careful stoichiometric control.
  • Purification : Silica gel chromatography (EtOAc/MeOH 10:1) separates the product from di-decylated impurities.

Reductive Amination Pathways

One-Pot Synthesis from Decanal

Reductive amination condenses decanal with N-methylethanolamine in the presence of NaBH₃CN or H₂/Pd-C, forming the target compound via imine intermediates:

$$
\text{C}9\text{H}{19}\text{CHO} + \text{HOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}_{21})
$$

Conditions and Yield

  • Solvent: Methanol/water (4:1)
  • pH: 6–7 (acetic acid buffer)
  • Yield: 62% after column chromatography

Comparative Efficiency

While avoiding hazardous alkyl halides, this method suffers from lower yields compared to ethylene oxide routes. Catalyst recycling and flow chemistry adaptations could enhance viability for scale-up.

Alternative Methodologies

Grignard Addition to Activated Intermediates

Converting N-methylethanolamine to its tosylate derivative (TsCl, Et₃N) enables nucleophilic displacement by decyl magnesium bromide:

$$
\text{HOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{TsCl}} \text{TsOCH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{C}{10}\text{H}{21}\text{MgBr}} \text{HOCH}2\text{CH}2\text{N(CH}3\text{)(C}{10}\text{H}_{21})
$$

Challenges

  • Grignard compatibility with TsO⁻ groups requires anhydrous conditions (-40°C, THF).
  • Moderate yields (47%) due to competing elimination.

Enzymatic Synthesis

Lipase-catalyzed transesterification of vinyl esters with N-methylethanolamine offers an emerging green route, though substrate specificity for decyl groups remains unproven.

Comparative Analysis of Synthesis Routes

Method Reactants Conditions Yield (%) Purity (%) Scalability
Ethylene Oxide Ring-Opening N-Methyl-decylamine 80°C, aqueous 89 98 Industrial
Alkylation N-Methylethanolamine DMF, 80°C 72 95 Pilot-scale
Reductive Amination Decanal MeOH, NaBH₃CN 62 90 Lab-scale
Grignard Addition Tosylate intermediate THF, -40°C 47 88 Limited

Key Observations

  • Ethylene Oxide Route : Highest efficiency but depends on N-methyl-decylamine availability.
  • Alkylation : Modular for N-alkyl variants but generates stoichiometric HBr.
  • Reductive Amination : Eco-friendly profile offset by lower yields.

Chemical Reactions Analysis

Types of Reactions

2-[Decyl(methyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Formation of decylmethylketone or decylmethylaldehyde.

    Reduction: Formation of decylmethylamine.

    Substitution: Formation of decylmethylchloride or decylmethylbromide.

Scientific Research Applications

2-[Decyl(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[Decyl(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-[Decyl(methyl)amino]ethan-1-ol with related compounds:

Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[Decyl(methyl)amino]ethan-1-ol Decyl, Methyl, Ethanol C₁₃H₂₉NO 215.38* Tertiary amine, Hydroxyl
2-(Benzyl(methyl)amino)ethan-1-ol Benzyl, Methyl, Ethanol C₁₀H₁₅NO 165.23 Tertiary amine, Aromatic
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol Pyridin-2-yl, Methyl, Ethanol C₈H₁₂N₂O 152.19 Heterocyclic amine, Hydroxyl
2-(2-Aminoethylamino)ethanol Ethylenediamine, Ethanol C₄H₁₂N₂O 104.15 Primary/Secondary amines

*Calculated based on analogous compounds.

Key Observations :

  • Hydrophobicity: The decyl chain in 2-[Decyl(methyl)amino]ethan-1-ol enhances lipophilicity compared to benzyl or pyridinyl analogs, suggesting superior surfactant properties.
  • Reactivity : Benzyl-substituted analogs undergo electrochemical oxidation to form oxazolidines (e.g., 3-benzyloxazolidine), while pyridinyl derivatives may exhibit coordination chemistry due to nitrogen lone pairs .

Electrochemical Behavior

Electrochemical oxidation studies on similar compounds reveal substituent-dependent pathways:

Compound Oxidation Conditions Major Products (Yield) Reference
2-(Benzyl(methyl)amino)ethan-1-ol Alkaline methanol, Pt electrode 3-Methyl-2-phenyloxazolidine (45%), 3-Benzyloxazolidine (25%)
2,2′-(Benzylazanediyl)bis(ethan-1-ol) Same as above 2-(2-Phenyloxazolidin-3-yl)ethan-1-ol (25%)

For 2-[Decyl(methyl)amino]ethan-1-ol, analogous oxidation would likely yield oxazolidines or cyclic ethers, but the long alkyl chain may sterically hinder reaction efficiency.

Application Insights :

  • The decyl-methyl derivative’s amphiphilicity makes it suitable for detergents or oil-water emulsions.
  • Pyridinyl analogs are used in metal-organic frameworks due to their chelating ability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.